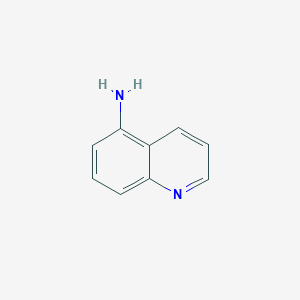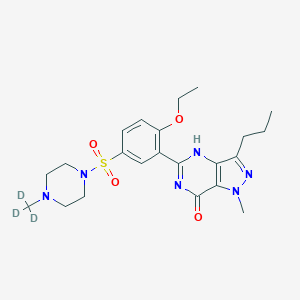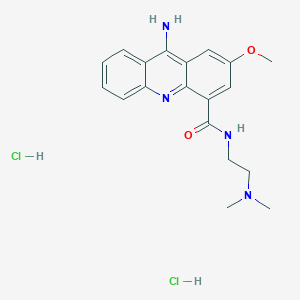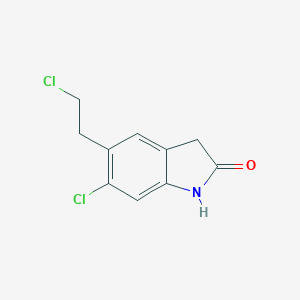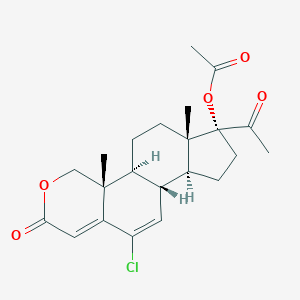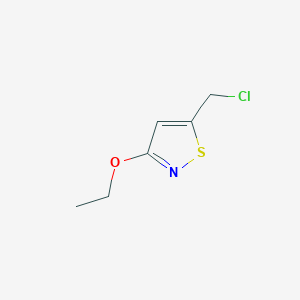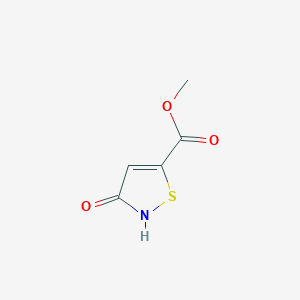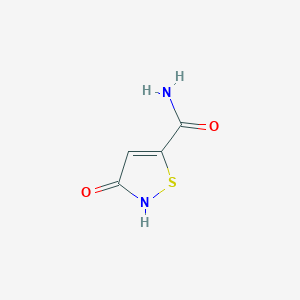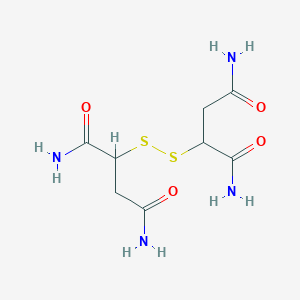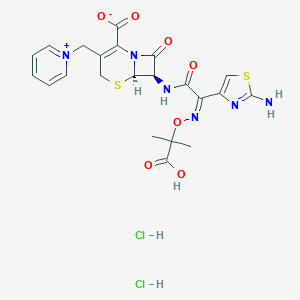
5,7-Diacetoxi flavona
Descripción general
Descripción
5,7-Diacetoxyflavone is a useful research compound. Its molecular formula is C19H14O6 and its molecular weight is 338.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,7-Diacetoxyflavone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,7-Diacetoxyflavone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Tratamiento de la sarcopenia
5,7-Dimetoxi flavona (DMF), una flavona mayor que se encuentra en Kaempferia parviflora, ha sido estudiada por su potencial en el tratamiento de la sarcopenia . La sarcopenia es una enfermedad muscular caracterizada por la pérdida de masa muscular y disfunción con la edad avanzada . Se ha encontrado que DMF estimula la fuerza de agarre y la resistencia al ejercicio, aumenta la masa y el volumen muscular, y mejora el recambio de proteínas y la función mitocondrial .
Anti-Diabetes
DMF también se ha destacado por sus propiedades antidiabéticas . Esto es particularmente relevante dado el papel del músculo esquelético en el metabolismo de la glucosa . El potencial de DMF en esta área podría convertirlo en una herramienta valiosa en el tratamiento de enfermedades metabólicas como la diabetes tipo 2 .
Anti-Obesidad
Además de sus propiedades antidiabéticas, DMF ha sido reconocido por sus efectos antiobesidad . Dado el papel del músculo esquelético en el metabolismo de los ácidos grasos libres y las proteínas, DMF podría usarse potencialmente en el tratamiento de la obesidad .
Anti-Inflamación
Se ha encontrado que DMF tiene propiedades antiinflamatorias . Se ha demostrado que alivia las respuestas inflamatorias al reducir los niveles séricos y de ARNm del factor de necrosis tumoral alfa e interleucina-6
Mecanismo De Acción
Target of Action
5,7-Diacetoxyflavone (5,7-DMF) is a flavonoid that primarily targets the phosphatidylinositol 3-kinase-Akt pathway . This pathway plays a crucial role in cellular processes such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking . Additionally, 5,7-DMF has been found to inhibit the Breast Cancer Resistance Protein (BCRP) , a protein associated with multidrug resistance in cancer cells .
Mode of Action
5,7-DMF interacts with its targets to stimulate protein synthesis and inhibit proteolysis . It activates the mammalian target of rapamycin-eukaryotic initiation factor 4E-binding protein 1-70-kDa ribosomal protein S6 kinase pathway for protein synthesis . Furthermore, it reduces the mRNA expression of E3 ubiquitin ligase- and autophagy-lysosomal-related genes involved in proteolysis via the phosphorylation of Forkhead box O3 .
Biochemical Pathways
The compound affects several biochemical pathways. It stimulates the phosphatidylinositol 3-kinase-Akt pathway , leading to the activation of the mammalian target of rapamycin pathway for protein synthesis . It also upregulates peroxisome proliferator-activated receptor-gamma coactivator 1 alpha, nuclear respiratory factor 1, and mitochondrial transcription factor A , which are associated with mitochondrial biogenesis .
Pharmacokinetics
It’s known that the compound can directly inhibit the drug metabolizing enzyme familycytochrome P450 (CYP) 3As . This suggests that 5,7-DMF may influence the absorption, distribution, metabolism, and excretion (ADME) properties of other drugs metabolized by CYP3As .
Result of Action
The molecular and cellular effects of 5,7-DMF’s action include increased muscle mass and volume, stimulated grip strength and exercise endurance . It also reduces inflammatory responses by decreasing the serum and mRNA levels of tumor necrosis factor-alpha and interleukin-6 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5,7-DMF. For instance, factors such as diet, lifestyle, and exposure to other drugs can affect the body’s response to the compound . .
Análisis Bioquímico
Biochemical Properties
5,7-Diacetoxyflavone interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to stimulate the phosphatidylinositol 3-kinase-Akt pathway, which plays a key role in cellular functions such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .
Cellular Effects
5,7-Diacetoxyflavone has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to stimulate grip strength and exercise endurance, and increase muscle mass and volume in mice .
Molecular Mechanism
At the molecular level, 5,7-Diacetoxyflavone exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found to stimulate the phosphatidylinositol 3-kinase-Akt pathway, consequently activating the mammalian target of rapamycin-eukaryotic initiation factor 4E-binding protein 1-70-kDa ribosomal protein S6 kinase pathway for protein synthesis .
Temporal Effects in Laboratory Settings
The effects of 5,7-Diacetoxyflavone change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 5,7-Diacetoxyflavone vary with different dosages in animal models. For instance, in a study conducted on eighteen-month-old mice, it was found that oral administration of 5,7-Diacetoxyflavone at the dose of 25 mg·kg −1 ·day −1 or 50 mg·kg −1 ·day −1 for 8 weeks not only stimulated grip strength and exercise endurance but also increased muscle mass and volume .
Metabolic Pathways
5,7-Diacetoxyflavone is involved in various metabolic pathways. It interacts with enzymes or cofactors and can also affect metabolic flux or metabolite levels .
Transport and Distribution
5,7-Diacetoxyflavone is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can also affect its localization or accumulation .
Propiedades
IUPAC Name |
(5-acetyloxy-4-oxo-2-phenylchromen-7-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O6/c1-11(20)23-14-8-17(24-12(2)21)19-15(22)10-16(25-18(19)9-14)13-6-4-3-5-7-13/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVULDRRJPCIGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C(=C1)OC(=O)C)C(=O)C=C(O2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


